Structural Elucidation and NMR Chemical Shift Analysis of 5-Bromo-7,8-dimethoxyquinoline
Structural Elucidation and NMR Chemical Shift Analysis of 5-Bromo-7,8-dimethoxyquinoline
Executive Summary
The compound 5-bromo-7,8-dimethoxyquinoline (CAS: 170959-57-6) is a highly functionalized heterocyclic scaffold utilized extensively in medicinal chemistry, particularly in the development of topoisomerase inhibitors, anticancer agents, and redox-active molecular frameworks 12. The precise assignment of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts is paramount for verifying synthetic regioselectivity and guiding downstream functionalization. This technical guide provides an in-depth mechanistic analysis of the electronic and steric factors governing the NMR profile of this compound, alongside validated experimental protocols for its synthesis and spectroscopic characterization.
Mechanistic Causality of Chemical Shifts
The NMR spectrum of 5-bromo-7,8-dimethoxyquinoline is dictated by the push-pull electronic dynamics between the electron-deficient pyridine ring and the highly substituted, electron-rich benzene ring 1.
Proton (¹H) NMR Dynamics
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The Peri-Effect at H-4: The bromine atom at C-5 exerts a significant steric compression (peri-effect) on the adjacent H-4 proton of the pyridine ring. This spatial proximity restricts the diamagnetic circulation of electrons, resulting in a pronounced downfield shift (deshielding) of H-4 to approximately 8.40 ppm, compared to the ~8.1 ppm observed in an unsubstituted quinoline core 1.
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Resonance Shielding at H-6: The methoxy group at C-7 acts as a strong π-electron donor (+M effect). Because H-6 is ortho to this methoxy group, it experiences significant localized electron density, shielding the proton and shifting its resonance upfield to a distinct singlet at ~7.35 ppm 2.
Carbon (¹³C) NMR Dynamics
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Heavy Atom Effect at C-5: While halogens are generally electronegative, the large electron cloud of the bromine atom introduces a diamagnetic shielding effect on the directly attached ipso-carbon (C-5). This "heavy atom effect" shifts the C-5 resonance upfield to ~112.0 ppm, counteracting the expected inductive deshielding 3.
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Steric Hindrance of Methoxy Carbons: The two methoxy groups at C-7 and C-8 are sterically congested. The C-8 methoxy group, flanked by the C-7 methoxy and the quinoline nitrogen, is forced out of coplanarity with the aromatic ring. This reduces its orbital overlap, leading to a downfield shift of the C-8 methoxy carbon (~61.5 ppm) compared to the less hindered C-7 methoxy carbon (~56.5 ppm) 4.
Quantitative Data Presentation
Table 1: Predicted ¹H NMR Chemical Shifts (400 MHz, CDCl₃)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Mechanistic Rationale |
| H-2 | 8.92 | dd | 4.2, 1.5 | Deshielded by adjacent electronegative nitrogen. |
| H-4 | 8.40 | dd | 8.5, 1.5 | Deshielded by peri-effect from C-5 Bromine. |
| H-3 | 7.45 | dd | 8.5, 4.2 | Standard pyridine-ring beta-proton resonance. |
| H-6 | 7.35 | s | - | Shielded by +M effect of ortho-methoxy at C-7. |
| 8-OCH₃ | 4.12 | s | - | Deshielded due to steric out-of-plane twisting. |
| 7-OCH₃ | 4.01 | s | - | Standard aromatic methoxy resonance. |
Table 2: Predicted ¹³C NMR Chemical Shifts (100 MHz, CDCl₃)
| Carbon | Chemical Shift (δ, ppm) | Type | Mechanistic Rationale |
| C-7 | 152.0 | Cq | Deshielded by direct oxygen attachment. |
| C-2 | 150.5 | CH | Deshielded by adjacent nitrogen atom. |
| C-8a | 142.0 | Cq | Bridgehead carbon, influenced by nitrogen. |
| C-8 | 140.0 | Cq | Deshielded by oxygen, modified by steric strain. |
| C-4 | 135.5 | CH | Para to nitrogen, conjugated deshielding. |
| C-4a | 126.0 | Cq | Bridgehead carbon linking the two rings. |
| C-3 | 122.0 | CH | Beta to nitrogen, relatively shielded. |
| C-5 | 112.0 | Cq | Shielded by heavy atom effect of Bromine. |
| C-6 | 110.0 | CH | Shielded by ortho-methoxy group (+M effect). |
| 8-OCH₃ | 61.5 | CH₃ | Sterically hindered methoxy carbon. |
| 7-OCH₃ | 56.5 | CH₃ | Coplanar methoxy carbon. |
Experimental Methodologies
Protocol 1: Regioselective Synthesis of 5-Bromo-7,8-dimethoxyquinoline
Objective: To synthesize the target compound via electrophilic aromatic substitution, leveraging the directing effects of the methoxy substituents to ensure high regiochemical fidelity 3.
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Reaction Setup: Dissolve 10.0 mmol of 7,8-dimethoxyquinoline in 30 mL of anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.
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Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add 10.5 mmol of N-bromosuccinimide (NBS) in small portions over 15 minutes. Causality: NBS provides a controlled, low concentration of electrophilic bromine, preventing over-bromination. The C-5 position is kinetically favored as it is para to the C-8 methoxy group and less sterically hindered than C-6 2.
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Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor progression via TLC (Hexanes:Ethyl Acetate, 3:1) to validate the consumption of the starting material.
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Quenching & Extraction: Quench the reaction by pouring it into 100 mL of ice-cold saturated sodium thiosulfate solution to neutralize residual oxidizing agents. Extract with dichloromethane (3 x 50 mL).
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Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to isolate 5-bromo-7,8-dimethoxyquinoline as a crystalline solid.
Protocol 2: High-Resolution NMR Acquisition Workflow
Objective: To generate a self-validating dataset for unambiguous structural assignment 1.
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Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference. Transfer to a high-quality 5 mm NMR tube.
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Instrument Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium signal of CDCl₃. Tune and match the probe for ¹H and ¹³C nuclei.
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Shimming: Perform gradient shimming (e.g., TopShim) to ensure a highly homogeneous magnetic field, critical for resolving the fine J-couplings of the pyridine ring protons.
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1D Acquisition:
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¹H NMR: Acquire 16 scans with a 30° pulse angle and a 2-second relaxation delay.
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¹³C NMR: Acquire 1024 scans with proton decoupling (WALTZ-16) and a 2-second relaxation delay.
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2D Correlation (Self-Validation):
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COSY: Acquire to confirm the vicinal coupling network between H-2, H-3, and H-4.
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HMBC: Acquire to confirm the regiochemistry of the bromine atom. A definitive long-range ³J_CH correlation must be observed between H-4 and C-5, and between H-6 and C-4a, validating the substitution pattern.
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Logical Workflows and Pathways
Mechanistic pathways of substituent electronic and steric effects on NMR chemical shifts.
Self-validating 1D and 2D NMR experimental workflow for structural elucidation.
References
- Quinoline, 5-bromo-7,8-dimethoxy- | 170959-57-6. Benchchem.
- 4-Bromo-7,8-dimethoxyquinoline | High-Quality Research Chemical. Benchchem.
- Synthesis of Novel Cyano Quinoline Derivatives.
- Quinoline, quinazoline and acridone alkaloids. Academia.edu.
